2-Hydroxyphenylthiourea
Overview
Description
2-Hydroxyphenylthiourea, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2OS and its molecular weight is 168.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48639. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives : 2-Hydroxyphenylthioureas can be obtained through reactions with primary amines, showing that electron-acceptor substituents in the benzene ring facilitate this reaction (Davidkov & Simov, 1981).
Chromium Sensing : A study revealed that 1,2-hydroxyphenylthiourea undergoes oxidative dimerization in the presence of chromium(III)-oxo species, which can be used for determining chromium(III) in samples through photometric and fluorometric techniques (Sunil & Rao, 2014).
Environmental Applications : In environmental chemistry, 1-(2-hydroxyphenyl)thiourea acts as a chromogenic sensor for chromium detection, with potential application in environmental sample analysis (Adurty & Sabbu, 2015).
Synthesis of Organic Compounds : Solid-phase methodology for synthesizing 2-amino and 2-amidobenzo[d]oxazole derivatives involves using this compound resin as a key intermediate (Jung et al., 2012).
Antimicrobial Properties : The broad spectrum antibacterial properties of 2-hydroxyphenylthioureas were demonstrated through the inhibition of fatty acid synthesis in bacteria (Heath et al., 1998).
Antiviral Activities : N-phenyl-N′-3-hydroxyphenylthiourea showed effectiveness in reducing mortality and delaying disease progression in Coxsackie virus infections in mice (Galabov & Velichkova, 1974).
Cobalt Detection : A kinetic method based on o-hydroxyphenylthiourea's reaction with cobalt enables the determination of trace amounts of cobalt in various materials (Rao et al., 1986).
Future Directions
Mechanism of Action
Target of Action
2-Hydroxyphenylthiourea (HPTU) is a chromophore that has potential for metal ion sensing . Its primary targets are transition metal ions, particularly chromium species . These metal ions play a crucial role in various biological and environmental processes.
Mode of Action
HPTU interacts with its targets through a transition metal-oxo-based reaction . The catalytic effect of chromium (III) and chromium (VI) on the oxidation of HPTU is a key aspect of this interaction . This interaction results in changes in the fluorescence intensities of the reaction product, which can be measured spectrofluorimetrically .
Result of Action
The primary result of HPTU’s action is the detection of chromium species in nano-gram levels . This is achieved through the measurement of the fluorescence intensities of the reaction product, which change in response to the presence of chromium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HPTU. For instance, the presence of various cations and anions in the environment can interfere with the experiment . Additionally, the role of activators and sensitizers in enhancing the catalysis was studied . The proposed method was applied to environmental samples for the analysis of chromium content .
Biochemical Analysis
Cellular Effects
It is known that thiourea derivatives, which include 2-Hydroxyphenylthiourea, have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Molecular Mechanism
It is known that thiourea and its derivatives are organosulfur compounds that have diverse biological applications .
Temporal Effects in Laboratory Settings
It is known that 1,this compound undergoes oxidative dimerisation to form a yellow coloured disulphide in the presence of chromium(III)-oxo species which acts as a catalyst .
Dosage Effects in Animal Models
It is known that drug metabolism can vary greatly between different species .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .
Properties
IUPAC Name |
(2-hydroxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBCFZXLXJUFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164931 | |
Record name | 2-Hydroxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-26-9 | |
Record name | 2-Hydroxyphenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1520-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1520-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxyphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYPHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxyphenylthiourea serves as a versatile building block in solid-phase synthesis, specifically for creating 2-amino and 2-amidobenzoxazole derivatives []. This method involves attaching this compound to a resin, followed by a cyclization reaction to form a 2-aminobenzoxazole core. This core can then be further modified by adding various chemical groups, ultimately leading to the desired benzoxazole derivatives after cleavage from the resin. This approach offers advantages like simplified purification and the ability to synthesize diverse compounds.
A: Yes, this compound can act as a sensitive probe for detecting chromium (III) ions []. In the presence of chromium (III)-oxo species, this compound undergoes oxidative dimerization, forming a yellow-colored disulfide product. This reaction is significantly accelerated by adding an activator like 1,10-phenanthroline and a surfactant like sodium dodecylsulfate. This color change allows for the photometric and fluorometric detection of chromium (III) even at low concentrations.
A: Yes, a practical method for synthesizing 2-aminobenzoxazoles and 2-iminobenzoxazolines utilizes this compound as a key starting material []. While the specific details of this synthetic approach are not elaborated upon in the provided abstract, it highlights the importance of this compound in accessing these valuable heterocyclic compounds.
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